

Techniques for Measuring DPI-201-106 Plasma Levels: Application Notes and Protocols

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Compound of Interest

Compound Name: DPI-2016
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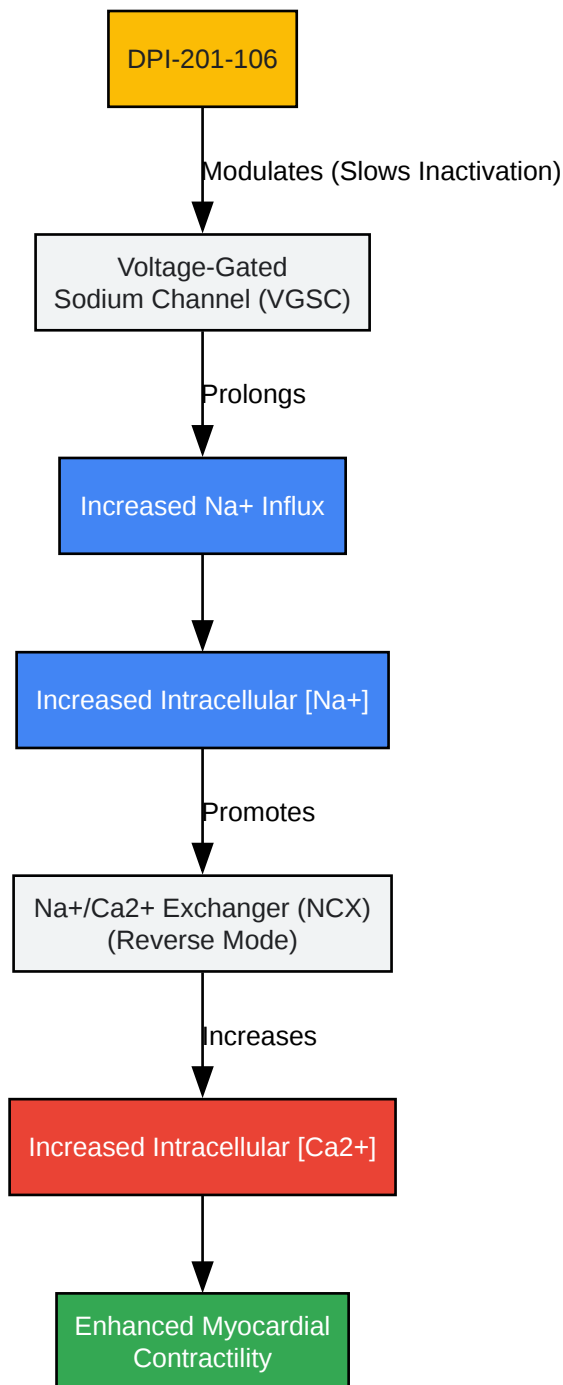
Introduction

DPI-201-106, also known as (\pm)-SDZ-201 106, is a cardioactive agent that modulates voltage-gated sodium channels, resulting in a positive inotropic effect.[1][2][3][4] It also exhibits effects on L-type calcium currents and potassium currents.[1] Accurate and precise measurement of DPI-201-106 plasma concentrations is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies in drug development. While specific, detailed protocols for the bioanalysis of DPI-201-106 are not widely published, this document provides a comprehensive, representative protocol based on modern bioanalytical techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the industry standard for small molecule quantification in biological matrices.[5][6]

Mechanism of Action of DPI-201-106

DPI-201-106 primarily exerts its cardiotonic effects by interacting with voltage-gated sodium channels (VGSCs) in cardiac cells. It slows the inactivation of these channels, leading to a prolonged sodium influx during the action potential. This increased intracellular sodium concentration alters the function of the sodium-calcium exchanger (NCX), promoting reverse-mode transport and thereby increasing intracellular calcium levels. The elevated intracellular calcium enhances myocardial contractility.[3][4]

Mechanism of Action of DPI-201-106

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Caption: Signaling pathway of DPI-201-106 leading to enhanced myocardial contractility.

Pharmacokinetic Profile

Pharmacokinetic studies in healthy volunteers have provided initial insights into the behavior of DPI-201-106 after oral administration.^{[7][8]} The key parameters are summarized below.

| Pharmacokinetic Parameter | Value | Species | Reference |
|--|-------------|---------|-------------------|
| Time to Peak Plasma Level (T _{max}) | 1 - 2 hours | Human | ^{[7][8]} |
| Terminal Elimination Half-life (t _{1/2}) | ~15 hours | Human | ^{[7][8]} |

Representative Bioanalytical Protocol: LC-MS/MS

This section outlines a representative protocol for the quantification of DPI-201-106 in plasma using LC-MS/MS. This method would require validation according to regulatory guidelines (e.g., FDA or EMA) before use in regulated studies.^{[2][3][5]}

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and common method for extracting small molecules from plasma.

Materials:

- Human plasma (K2EDTA)
- DPI-201-106 reference standard
- Internal Standard (IS) (e.g., a stable isotope-labeled version of DPI-201-106 or a structurally similar compound)
- Acetonitrile (ACN), HPLC grade, containing 0.1% formic acid
- Microcentrifuge tubes

- Vortex mixer
- Centrifuge

Procedure:

- Pipette 100 μ L of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of internal standard working solution.
- Add 300 μ L of cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase A/B (50:50 v/v) mixture.
- Vortex briefly and inject onto the LC-MS/MS system.

Liquid Chromatography Conditions

Instrumentation:

- UHPLC system

| Parameter | Recommended Setting |
|--------------------|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 μ L |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |

Mass Spectrometry Conditions

Instrumentation:

- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

| Parameter | Recommended Setting |
|--------------------|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |

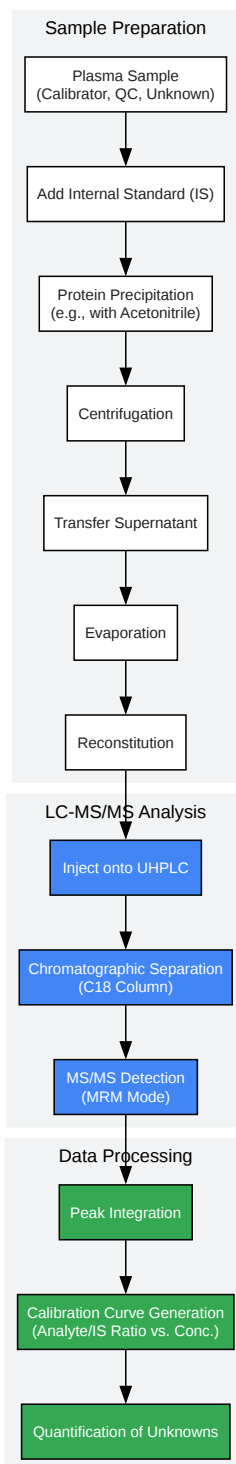
MRM Transitions (Hypothetical): Note: These transitions would need to be optimized by infusing a standard solution of DPI-201-106 (Molecular Weight: 466.58 g/mol) into the mass spectrometer.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
|-------------------|---------------------------|-------------------------|--------------------------|
| DPI-201-106 | 467.2 | [Fragment 1] | [To be optimized] |
| DPI-201-106 | 467.2 | [Fragment 2] | [To be optimized] |
| Internal Standard | [Precursor m/z] | [Product m/z] | [To be optimized] |

Experimental Workflow

The overall process for analyzing plasma samples for DPI-201-106 concentration is depicted in the following workflow diagram.

Experimental Workflow for DPI-201-106 Plasma Analysis

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Caption: A typical workflow for the quantification of DPI-201-106 in plasma samples.

Method Validation Parameters

Any developed bioanalytical method must be validated to ensure its reliability. The following table summarizes key validation parameters and their typical acceptance criteria as per regulatory guidelines.[\[2\]](#)[\[3\]](#)[\[5\]](#)

| Parameter | Description | Acceptance Criteria |
|--------------------------------------|--|---|
| Selectivity | The ability to differentiate and quantify the analyte from endogenous components or other interferences in the matrix. | No significant interfering peaks at the retention time of the analyte and IS in at least six different blank plasma lots. |
| Linearity & Range | The concentration range over which the assay is accurate, precise, and linear. | A calibration curve with at least 6-8 non-zero standards. A correlation coefficient (r^2) of ≥ 0.99 is typically desired. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response. Accuracy within $\pm 20\%$ and precision $\leq 20\%$ CV. |
| Accuracy | The closeness of the measured value to the nominal (true) value. | Within $\pm 15\%$ of the nominal value ($\pm 20\%$ at the LLOQ) for quality control samples at low, medium, and high concentrations. |
| Precision | The closeness of repeated measurements. Assessed as intra-day and inter-day precision. | Coefficient of Variation (CV) should not exceed 15% (20% at the LLOQ) for QC samples. |
| Recovery | The efficiency of the extraction process, comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The coefficient of variation of the IS-normalized matrix factor should be $\leq 15\%$ in at least six different plasma lots. |

| | | |
|-----------|--|---|
| Stability | Analyte stability in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage). | Mean concentration of stability samples should be within $\pm 15\%$ of the nominal concentration. |
|-----------|--|---|

Conclusion

This document provides a framework for the quantitative analysis of DPI-201-106 in plasma. The representative LC-MS/MS protocol, along with the outlined validation parameters, offers a robust starting point for researchers in drug development. The successful implementation and validation of such a method are essential for characterizing the pharmacokinetic profile of DPI-201-106 and supporting its clinical development.

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